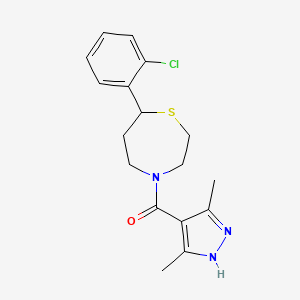
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21ClF3N7O and its molecular weight is 479.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The reaction of compounds similar to the specified chemical with thionyl chloride has been explored, revealing the formation of various chloro and carboxamide derivatives, indicating potential for diverse synthetic applications in heterocyclic chemistry (Khutova et al., 2013).
Synthesis of Novel Derivatives
- Research has shown the synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of similar compounds in creating new chemical entities with potential biological activities (Rahmouni et al., 2014).
Potential in Drug Development
- A study identified a structurally related compound as a potent and orally available glycine transporter 1 inhibitor, suggesting that similar chemical entities could be valuable in drug discovery, particularly in targeting specific transporters or receptors (Yamamoto et al., 2016).
Anticancer and Anti-Inflammatory Properties
- Synthesis and evaluation of pyrazolopyrimidines derivatives have indicated potential anticancer and anti-5-lipoxygenase activities, which implies that similar chemical structures could be explored for their therapeutic benefits in oncology and inflammation (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
- A study focused on synthesizing novel heterocyclic compounds incorporating elements similar to the specified chemical, demonstrating the compound's utility in the synthesis of diverse heterocyclic structures (Ho & Suen, 2013).
Diagnostic and Imaging Applications
- The synthesis of a compound similar to the requested chemical for potential PET imaging of IRAK4 enzyme in neuroinflammation suggests that related compounds could be valuable in diagnostic imaging and studying neuroinflammatory processes (Wang et al., 2018).
Synthesis and Structure Characterization
- Research on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including piperazine moiety, demonstrates the importance of such compounds in structural chemistry and molecular design (Lv et al., 2013).
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N7O/c1-13-9-14(2)32(29-13)19-11-18(26-12-27-19)30-5-7-31(8-6-30)20(33)28-15-3-4-17(22)16(10-15)21(23,24)25/h3-4,9-12H,5-8H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNHKMQNXFXYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)
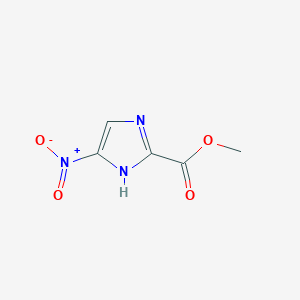
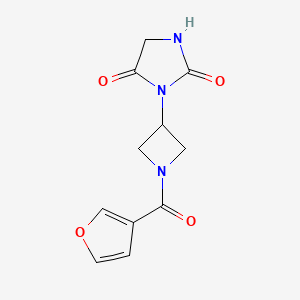

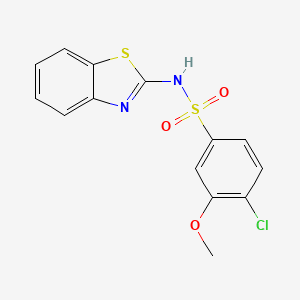
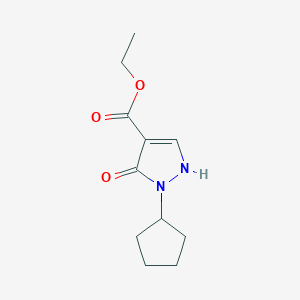
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)
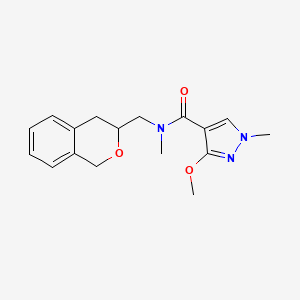
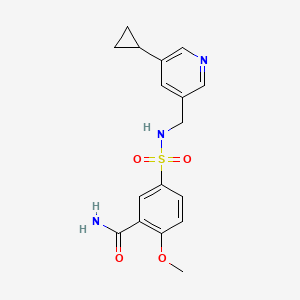


![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)
